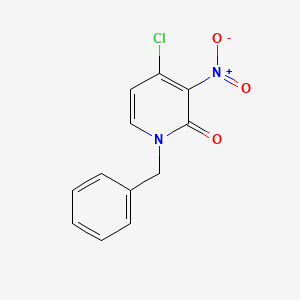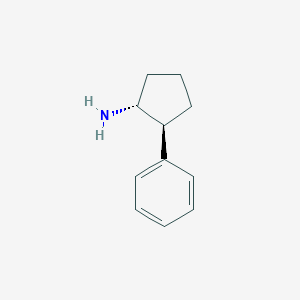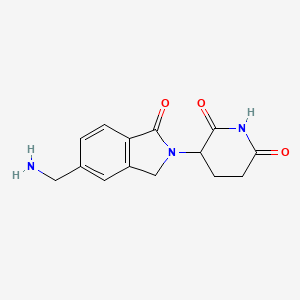
3-(3-Thienylmethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Thienylmethyl)piperidine is a chemical compound that consists of a piperidine ring substituted with a thiophen-3-ylmethyl group. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom, while thiophene is a five-membered aromatic ring containing one sulfur atom. The combination of these two structures imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Thienylmethyl)piperidine typically involves the following steps:
Formation of Thiophen-3-ylmethyl Bromide: Thiophene is brominated at the 3-position using bromine or N-bromosuccinimide (NBS) to form thiophen-3-ylmethyl bromide.
Nucleophilic Substitution: The thiophen-3-ylmethyl bromide is then reacted with piperidine in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Thienylmethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2), while nitration can be performed using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Various substituted piperidines.
Substitution: Halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
3-(3-Thienylmethyl)piperidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Thienylmethyl)piperidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions, while the piperidine ring can form hydrogen bonds or ionic interactions with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A five-membered aromatic ring containing sulfur, similar to the thiophene moiety in 3-(3-Thienylmethyl)piperidine.
Piperidine: A six-membered heterocyclic amine, similar to the piperidine moiety in this compound.
Thiophen-2-ylmethylpiperidine: A compound with a similar structure but with the thiophene ring substituted at the 2-position instead of the 3-position.
Uniqueness
This compound is unique due to the specific substitution pattern of the thiophene ring at the 3-position, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds.
Propiedades
Fórmula molecular |
C10H15NS |
|---|---|
Peso molecular |
181.30 g/mol |
Nombre IUPAC |
3-(thiophen-3-ylmethyl)piperidine |
InChI |
InChI=1S/C10H15NS/c1-2-9(7-11-4-1)6-10-3-5-12-8-10/h3,5,8-9,11H,1-2,4,6-7H2 |
Clave InChI |
NECAXBAVAQAAJY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)CC2=CSC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-cyano-2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate](/img/structure/B8799897.png)
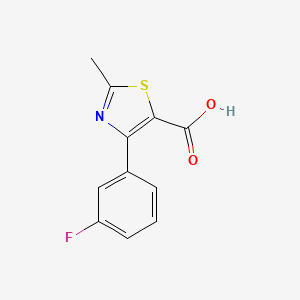
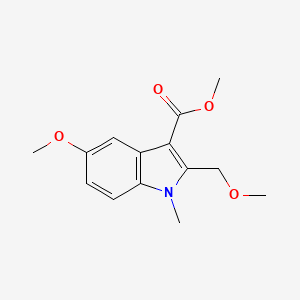
![L743872; L-743872; L 743872; MK 0991; MK-0991; MK0991; Caspofungin acetate;Cancidas; (10S,12R)-N-((2R,6S,9S,11S,12S,14aS,15S,20R,23S,25aS)-20-((R)-3-amino-1-hydroxypropyl)-12-((2-aminoethyl)amino)-23-((1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl)-2,11,15-trihydroxy-6-((R)-1-hydroxyethyl)-5,8,14,19,22,25-hexaoxotetracosahydro-1H-dipyrrolo[2,1-c:2',1'-l][1,4,7,10,13,16]hexaazacyclohenicosin-9-yl)-10,12-dimethyltetradecanamide diacetate;Caspofungin diacetate](/img/structure/B8799918.png)
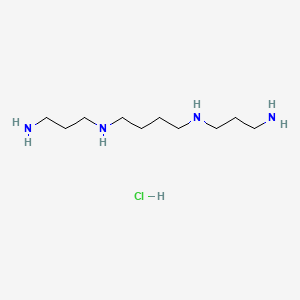
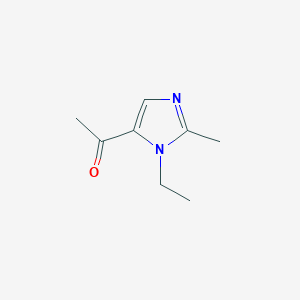
![tert-Butyl (2-bromobenzo[d]thiazol-6-yl)carbamate](/img/structure/B8799929.png)

